N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS2.ClH/c19-16-7-6-15(25-16)17(24)23(10-3-9-22-11-8-20-12-22)18-21-13-4-1-2-5-14(13)26-18;/h1-2,4-8,11-12H,3,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAKGTVVXRSCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, target pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16BrClN4OS2
- Molecular Weight : 483.83 g/mol
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-5-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis and death. This mechanism is common among many benzothiazole derivatives.
- Anticancer Activity :
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent activity against a range of bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Pseudomonas aeruginosa | 16 μg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents against resistant strains.
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 10 ± 0.5 |
| CEM (T-Lymphocyte) | 15 ± 0.7 |
| L1210 (Leukemia) | 12 ± 0.6 |
The results suggest that the compound has a promising anticancer profile, particularly against cervical and leukemia cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds derived from benzothiazole and thiophene moieties:
- Case Study 1 : A derivative with a similar structure demonstrated enhanced activity against multidrug-resistant bacterial strains, showcasing the potential for this class of compounds in treating infections that are difficult to manage with existing antibiotics .
- Case Study 2 : Research involving imidazole derivatives indicated that modifications to the side chains can significantly alter biological activity, suggesting that further structural optimization of this compound could yield even more potent analogs .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki Coupling)
The bromine atom at the 5-position of the thiophene ring facilitates cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis produces biaryl derivatives, enhancing structural diversity for biological testing.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h) | 5-Aryl-thiophene-2-carboxamide derivatives | 65–78% |
This reaction is pivotal for modifying the electron-deficient thiophene core while preserving the benzothiazole and imidazole functionalities.
Amide Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates, which can further react to form esters or new amides.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux (24h) | Thiophene-2-carboxylic acid derivative | 82% | |
| EDC/HCl, DMAP, THF (rt, 6h) | Condensation with amines to form substituted amides | 70–85% |
The hydrochloride salt enhances solubility in polar solvents, improving reaction kinetics.
Imidazole-Mediated Coordination and Alkylation
The imidazole moiety acts as a ligand for metal coordination (e.g., Zn²⁺, Cu²⁺) and participates in alkylation reactions.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| ZnCl₂, MeOH (rt, 2h) | Zn(II) coordination complex | 90% | |
| CH₃I, K₂CO₃, DMF (60°C, 8h) | N-Alkylated imidazole derivatives | 68% |
These reactions are exploited to modulate the compound’s electronic properties and bioavailability .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration or sulfonation at electron-rich positions, enabling further functionalization.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| HNO₃/H₂SO₄ (0°C, 4h) | 6-Nitrobenzothiazole derivative | 55% | |
| ClSO₃H, CH₂Cl₂ (rt, 6h) | Sulfonated benzothiazole analog | 60% |
Steric hindrance from the imidazole-propyl chain directs substitution to the 6-position of benzothiazole .
Reductive Dehalogenation
The bromine atom can be selectively reduced under catalytic hydrogenation conditions:
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH (rt, 24h) | De-brominated thiophene-2-carboxamide | 88% |
This pathway is critical for structure-activity relationship (SAR) studies in drug discovery .
Stability Under Oxidative Conditions
The compound exhibits limited stability in strong oxidizing environments, leading to sulfoxide formation at the thiophene sulfur:
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| H₂O₂, AcOH (50°C, 8h) | Thiophene-S-oxide derivative | 45% |
Key Research Findings:
-
Suzuki Coupling Efficiency : Electron-withdrawing groups on the benzothiazole enhance reaction rates by polarizing the thiophene-bromine bond.
-
pH-Dependent Hydrolysis : Acidic conditions favor carboxamide hydrolysis, while basic conditions promote imidazole deprotonation and side reactions .
-
Metal Coordination : Zn(II) complexes show enhanced antimicrobial activity compared to the parent compound.
This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science. Further studies should explore photochemical reactions and biocatalytic transformations to expand its synthetic utility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide (referred to as Compound 4 in ). Below is a comparative analysis:
Key Differences and Implications
- Core Heterocycles : The benzothiazole-thiophene system in the target compound could confer distinct electronic properties vs. the benzodioxol-hydrazinecarboxamide in Compound 4, affecting solubility and target selectivity.
- Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability, whereas Compound 4 lacks such modification.
Research Findings and Methodological Overlaps
- Structural Elucidation: Both compounds rely on X-ray crystallography for definitive structural confirmation.
- Spectroscopic Techniques : NMR, IR, and mass spectrometry are common to both compounds for preliminary characterization.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(1,3-benzothiazol-2-yl)-5-bromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride?
- Methodology : The synthesis typically involves multi-step reactions:
Thiophene-2-carboxamide core formation : React 5-bromothiophene-2-carboxylic acid with benzothiazole-2-amine derivatives under coupling agents like EDCI/HOBt .
Imidazole-propyl chain introduction : Alkylation of the intermediate with 3-(1H-imidazol-1-yl)propyl chloride in a polar aprotic solvent (e.g., DMF) under reflux .
Hydrochloride salt formation : Treat the final product with HCl gas in anhydrous diethyl ether .
- Key challenges : Optimizing coupling efficiency (monitor via TLC/HPLC) and minimizing byproducts during alkylation .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns on benzothiazole, imidazole, and thiophene rings. For example, the imidazole proton at δ 7.5–8.0 ppm and thiophene protons at δ 6.8–7.2 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C18H15BrClN4OS2).
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Q. What initial biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) and compare IC50 values with standard drugs like doxorubicin .
- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodology :
- Analog synthesis : Modify substituents on the benzothiazole (e.g., replace Br with Cl or CF3) and imidazole-propyl chain (e.g., vary alkyl spacer length) .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like EGFR or COX-2 .
- Bioisosteric replacement : Substitute thiophene with furan or benzofuran to assess solubility/bioavailability changes .
Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodology :
- ADME profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables like solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., KI for nucleophilic substitution) .
- In-line monitoring : Employ flow chemistry with FTIR or UV-vis detectors to track intermediate formation .
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
